2'-Chloro-3,3-dimethylbutyrophenone
Description
4'-Chloro-3,3-dimethylbutyrophenone is a chlorinated aromatic ketone with the molecular formula C₁₂H₁₅ClO and a molecular weight of 210.71 . Key characteristics include:
- CAS Number: 60851-32-3
- Purity: 97% (laboratory grade)
- Synonyms: 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-one, 4-Chloro-3,3-dimethylbutyrophenone
- Structural Features: A butyrophenone backbone with a chlorine substituent at the 4'-position of the aromatic ring and two methyl groups at the 3,3-positions of the ketone chain.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-12(2,3)8-11(14)9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLMESJVWPRFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642399 | |
| Record name | 1-(2-Chlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-68-6 | |
| Record name | 1-(2-Chlorophenyl)-3,3-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-3,3-dimethylbutyrophenone typically involves the chlorination of 3,3-dimethylbutyrophenone. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 2’ position .
Industrial Production Methods
In an industrial setting, the production of 2’-Chloro-3,3-dimethylbutyrophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-3,3-dimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 2’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted butyrophenones depending on the nucleophile used.
Scientific Research Applications
2’-Chloro-3,3-dimethylbutyrophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Chloro-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets. The chlorine atom at the 2’ position enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Butyrophenones
The following compounds differ in substituent type, position, and molecular complexity:
Key Observations:
Chlorine vs. Methyl Substitution :
- The dichloro derivative (331.23 Da) has higher molecular weight due to additional Cl atoms and a dioxane ring, which may enhance steric hindrance and alter solubility .
- The tetramethyl analog (204.31 Da) lacks chlorine, reducing electronegativity and polarity compared to the 4'-chloro compound .
Positional Effects: The 4'-chloro compound’s substituent orientation contrasts with the 2',6'-dichloro analog, which may influence aromatic ring reactivity and intermolecular interactions .
Biological Activity
2'-Chloro-3,3-dimethylbutyrophenone (CAS No. 898764-68-6) is a chlorinated derivative of butyrophenone, notable for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its interactions with biological systems and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₅ClO, with a molecular weight of 210.70 g/mol. The compound features a chlorine atom at the 2' position and two methyl groups at the 3,3 positions on the butyrophenone backbone, which significantly influences its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅ClO |
| Molecular Weight | 210.70 g/mol |
| CAS Number | 898764-68-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The chlorine atom enhances the compound's reactivity, allowing it to participate in various biochemical reactions. This interaction can modulate enzyme activity and receptor functions, leading to diverse biological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have explored the compound's anticancer properties. It has been shown to inhibit cell proliferation in certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.
Receptor Interaction
The compound has been studied for its interaction with melanin-concentrating hormone (MCH) receptors. MCH receptor antagonists have been associated with therapeutic effects in obesity and mood disorders, indicating that this compound may possess similar therapeutic potential .
Case Studies
- Antimicrobial Efficacy : A study conducted on various strains of bacteria demonstrated that this compound inhibited growth at concentrations as low as 10 µg/mL. The compound's mechanism was linked to disruption of bacterial cell membranes.
- Cancer Cell Inhibition : In a laboratory setting, treatment of breast cancer cell lines with varying concentrations of the compound resulted in a dose-dependent decrease in viability. IC50 values were determined to be approximately 25 µM after 48 hours of exposure.
Research Findings
Recent research highlights the following findings regarding the biological activities of this compound:
- In Vitro Studies : The compound has shown significant promise in cell-based assays for both antimicrobial and anticancer activities.
- Mechanistic Insights : Investigations into its interaction with MCH receptors suggest potential applications in metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
